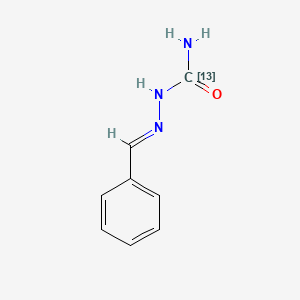
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) is a coordination compound with the molecular formula C48H48CoN8 and a molecular weight of 795.88 . It belongs to the class of phthalocyanine complexes, which are known for their stability and unique electronic properties. This compound is characterized by the presence of four tert-butyl groups attached to the phthalocyanine ring, which enhances its solubility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) typically involves the reaction of cobalt salts with tetra-tert-butylphthalocyanine ligands under controlled conditions. One common method includes the use of cobalt(II) chloride and tetra-tert-butylphthalocyanine in a solvent such as dimethylformamide (DMF) or chloroform. The reaction is usually carried out under reflux conditions to ensure complete complexation .
Industrial Production Methods
Industrial production of (TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) species .
Applications De Recherche Scientifique
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of (TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The cobalt center can undergo redox reactions, which are crucial for its catalytic activity. The phthalocyanine ligand provides a stable framework that supports these reactions and enhances the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (TETRA-T-BUTYLPHTHALOCYANINATO)IRON(II)
- (TETRA-T-BUTYLPHTHALOCYANINATO)NICKEL(II)
- (TETRA-T-BUTYLPHTHALOCYANINATO)COPPER(II)
Uniqueness
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) is unique due to its specific electronic properties and stability conferred by the cobalt center and the tetra-tert-butylphthalocyanine ligand. Compared to its iron, nickel, and copper counterparts, the cobalt complex exhibits distinct redox behavior and catalytic activity, making it suitable for specific applications in catalysis and materials science .
Propriétés
Numéro CAS |
129551-41-3 |
|---|---|
Formule moléculaire |
C48H48CoN8 |
Poids moléculaire |
795.88 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


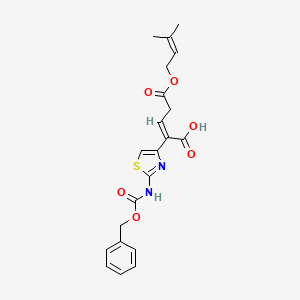
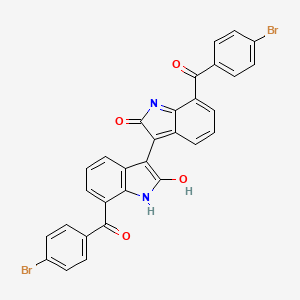
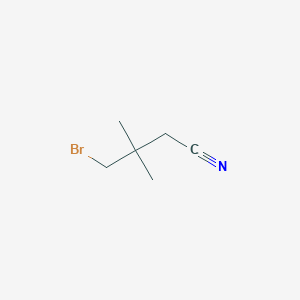
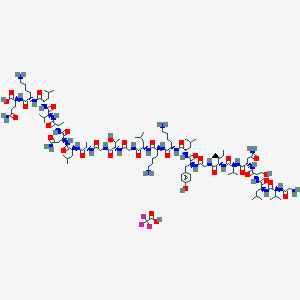

![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)

